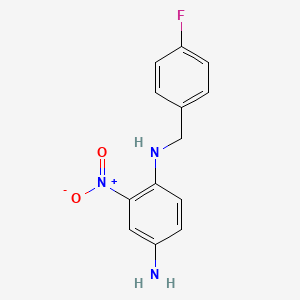

N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine

Description

N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine (IUPAC: 4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine) is a nitro-substituted benzene diamine derivative. Its structure comprises a benzene ring with a nitro (-NO₂) group at position 2 and two amine (-NH₂) groups at positions 1 and 3. The N1 amine is further substituted with a 4-fluorobenzyl group (C₆H₄F-CH₂). Key physicochemical properties include:

- Molecular formula: C₁₃H₁₂FN₃O₂

- Molecular weight: 261.256 g/mol

- Purity: ≥97% (HPLC, titration)

- Appearance: Brown-red powder .

This compound is commercially available (e.g., Thermo Scientific, TCI America) and is utilized in pharmaceutical research, particularly in studies targeting ion channels or kinase inhibitors .

Properties

Molecular Formula |

C13H12FN3O2 |

|---|---|

Molecular Weight |

261.25 g/mol |

IUPAC Name |

1-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine |

InChI |

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-12-6-5-11(15)7-13(12)17(18)19/h1-7,16H,8,15H2 |

InChI Key |

UGAOPXZQJGSTGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C(C=C(C=C2)N)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Nitration and Formation of Nitrobenzene-1,4-diamine Core

- Starting Material: Benzene derivatives such as 1,4-phenylenediamine or related intermediates.

- Nitration: Introduction of the nitro group at the 2-position can be achieved by controlled nitration of substituted benzene rings using nitric acid in the presence of sulfuric acid under low temperature (below 0°C) to avoid over-nitration or unwanted side products.

- Alternative Route: Conversion of 2-nitrobenzene-1,4-dicarboxylic acid diamide to 2-nitro-1,4-diaminobenzene via treatment with alkali metal hypohalite (e.g., sodium hypochlorite) at 0–25°C, followed by heating at 50–110°C to induce decarboxylation and halogen elimination. This method provides an industrially feasible route to the nitro-diamine core.

Reduction and Protection Steps

- Partial reduction of nitro groups to amino groups or selective protection of amino groups (e.g., Boc or Cbz protection) is common to enable selective functionalization.

- Catalytic hydrogenation using Pd/C under hydrogen atmosphere (2–3 bar) at 20–78°C in solvents like ethanol or ethyl acetate is used to reduce nitro groups or remove protecting groups.

N1-Alkylation with 4-Fluorobenzyl Group

- The key N1-alkylation step involves reacting the 2-nitrobenzene-1,4-diamine intermediate with 4-fluorobenzyl halides (commonly 4-fluorobenzyl chloride or bromide) under basic or alkaline conditions.

- Alkylation is typically performed in solvents such as ethanol, methanol, or toluene with bases like sodium hydride or potassium carbonate to promote nucleophilic substitution on the amine nitrogen.

- Reaction temperatures vary from ambient to reflux depending on reactivity.

Detailed Reaction Conditions and Examples

Representative Synthetic Route Summary

-

- React the protected diamine with 4-fluorobenzyl chloride in the presence of a base (NaH or K2CO3) in an appropriate solvent.

- Conditions optimized to favor substitution at N1 without affecting the nitro group.

Analytical and Purification Notes

- Reaction progress is monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods (NMR, IR, MS).

- Purification often involves filtration of precipitated products, washing with solvents, and drying under vacuum.

- Catalytic hydrogenation steps require control of temperature and hydrogen pressure to avoid over-reduction.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as hydroxide ions, alkoxide ions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Major Products Formed

Reduction: Formation of N1-(4-Fluorobenzyl)-2-aminobenzene-1,4-diamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

N1-(2,6-Difluorobenzyl)-3-nitrobenzene-1,4-diamine (Compound 34)

- Structure : Differs by having two fluorine atoms on the benzyl group (2,6-difluoro substitution) and a nitro group at position 3.

- Molecular weight : 244.1086 g/mol (HR-MS) .

- Synthesis : 67% yield via alkylation of 2-nitrobenzene-1,4-diamine with 2-(bromomethyl)-1,3-difluorobenzene .

3-Nitro-N1-(4-(trifluoromethyl)benzyl)benzene-1,4-diamine (Compound 3)

- Structure : Features a trifluoromethyl (-CF₃) group on the benzyl substituent.

- Molecular weight : 312.0960 g/mol (HR-MS) .

- Synthesis : 69% yield using 4-(trifluoromethyl)benzyl bromide .

- Key difference : The strong electron-withdrawing -CF₃ group may increase oxidative stability and alter binding affinity in biological targets, such as potassium channels .

Positional Isomerism of Nitro Group

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (Synonym in )

- Structure : Nitro group at position 3 instead of 2.

- This positional change could reduce steric hindrance near the amine groups .

Heterocyclic and Complex Substituents

N1-(5-Methoxybenzo[d]oxazol-2-yl)benzene-1,4-diamine (Compound 3g)

- Structure : Replaces the 4-fluorobenzyl group with a benzo[d]oxazole moiety.

- Synthesis : Derived from 2-methoxy-4-nitroaniline via nucleophilic substitution .

N1-[[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl]-N4,N4-dimethylbenzene-1,4-diamine (SI78)

- Structure : Contains a pyrazole ring linked to the benzyl group.

- Synthesis: Reductive amination using sodium cyanoborohydride .

Physicochemical and Pharmacological Data Comparison

Biological Activity

N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by a fluorobenzyl group and a nitro group, suggests potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies, mechanisms of action, and comparative analyses with similar compounds.

- Molecular Formula : C13H12FN3O2

- Molecular Weight : 261.25 g/mol

- CAS Number : 150812-21-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may inhibit critical enzymes involved in cellular processes. The fluorobenzyl moiety enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Biological Activities

Research indicates that this compound exhibits:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The compound's interaction with cellular enzymes involved in cell cycle regulation is a potential pathway for its anticancer effects.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | C13H12FN3O2 | Different positioning of the nitro group |

| N-(4-Fluorobenzyl)-2-nitroaniline | C13H12FN3O2 | Similar structure but lacks additional amine group |

| N-Benzyl-5-fluoro-2-nitroaniline | C13H12FN3O2 | Contains a different aromatic substitution |

| N-(4-Aminobenzyl)-2-nitroaniline | C13H12FN3O2 | Contains an amino group instead of fluorobenzyl |

The distinct substitution pattern of this compound contributes to its unique chemical reactivity and biological properties compared to other similar compounds.

Antimicrobial Activity Study

A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL, indicating its potential as an antimicrobial agent.

Anticancer Activity Study

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptosis markers in treated cells compared to controls. The compound's ability to induce cell cycle arrest at the G2/M phase was also noted, suggesting its potential as a chemotherapeutic agent.

Q & A

What are the optimal synthetic routes for N1-(4-Fluorobenzyl)-2-nitrobenzene-1,4-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, N1-(4-Fluorobenzyl) intermediates can be prepared by reacting 4-fluorobenzyl halides with nitro-substituted benzene-1,4-diamine precursors. Key factors include:

- Catalyst Selection : Iron powder with ammonium chloride in ethanol under reflux reduces nitro groups efficiently (yield ~88.6%) .

- Solvent Effects : Polar aprotic solvents like DMSO improve reaction rates but may require post-synthesis purification to remove residual solvents .

- Temperature Control : Reflux conditions (~80°C) balance reaction speed and byproduct formation.

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using column chromatography (e.g., dichloromethane:methanol = 20:1) .

How can spectroscopic techniques (NMR, MS, IR) be employed to characterize this compound?

Methodological Answer:

- 1H-NMR : The aromatic protons of the 4-fluorobenzyl group appear as a doublet (δ ~7.3–7.5 ppm, J = 8–9 Hz). The nitro group deshields adjacent protons, shifting their signals downfield (δ ~8.0 ppm) .

- Mass Spectrometry (HR-FABMS) : Confirm molecular weight (e.g., m/z calculated for C13H11FN3O2: 284.0834; observed: 284.0838) .

- IR Spectroscopy : Identify NO2 asymmetric stretching (~1520 cm⁻¹) and NH2 bending (~1600 cm⁻¹) bands .

Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments.

What structural analogs of this compound exhibit biological activity, and how does the nitro group position affect efficacy?

Methodological Answer:

- Antimicrobial Activity : Analogs like N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (nitro at C3) show moderate Gram-positive bacterial inhibition, while 2-nitro derivatives may exhibit enhanced solubility due to steric effects .

- Anti-inflammatory Potential : Structural analogs with electron-withdrawing groups (e.g., -NO2) reduce inflammation markers (e.g., TNF-α) in in vivo models by modulating NF-κB pathways .

Experimental Design : Compare IC50 values of positional isomers in cell-based assays (e.g., RAW 264.7 macrophages) to assess nitro group impact.

How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Stability : Under acidic conditions (pH < 4), protonation of the amine groups increases solubility but may accelerate hydrolysis. Neutral to slightly alkaline conditions (pH 7–9) enhance stability .

- Solvent Effects : Aqueous-organic mixtures (e.g., ethanol/water) reduce aggregation. Use buffered solutions (e.g., PBS) for kinetic stability studies.

Validation : Conduct accelerated degradation studies (40°C, 75% RH) and analyze degradation products via LC-MS.

What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (~4.5 eV) and nitro group charge density (-0.35 e) .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water to assess conformational stability.

- Docking Studies : Screen against biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro testing .

How can contradictory data on the biological activity of this compound analogs be resolved?

Methodological Answer:

- Source Analysis : Verify assay conditions (e.g., cell line viability, endotoxin levels). For example, discrepancies in IC50 values may arise from varying serum concentrations in cell media .

- Structural Confirmation : Re-synthesize disputed analogs and validate purity (>95% via HPLC) .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (e.g., ANOVA) to identify outliers .

What strategies optimize the selective reduction of the nitro group in this compound to an amine without affecting other functional groups?

Methodological Answer:

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H2 (1–3 atm) at 25–50°C. Monitor reaction to avoid over-reduction .

- Chemoselective Agents : Sodium dithionite (Na2S2O4) selectively reduces nitro to amine in aqueous ethanol (pH 9–10) .

Validation : Characterize intermediates via LC-MS and compare retention times with authentic standards.

How does the fluorobenzyl substituent influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

Methodological Answer:

- Lipophilicity : The 4-fluorobenzyl group increases logP by ~0.5 units, enhancing membrane permeability (e.g., Caco-2 assay) .

- Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes, prolonging half-life (t1/2 > 2 hours vs. <1 hour for non-fluorinated analogs) .

Experimental Design : Compare AUC and Cmax values in rodent pharmacokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.